molecular formula C21H16N2O5S B6529159 methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate CAS No. 946305-51-7

methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate

Cat. No.: B6529159
CAS No.: 946305-51-7
M. Wt: 408.4 g/mol
InChI Key: XGLRMCYBRQLWOV-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate is a useful research compound. Its molecular formula is C21H16N2O5S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.07799279 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran moiety, which is known for various pharmacological properties, and a thiazole ring that may contribute to its biological efficacy. This article aims to explore the biological activity of this compound through diverse research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be described by its molecular formula C21H16N2O5SC_{21}H_{16}N_{2}O_{5}S and a molecular weight of 408.4 g/mol. The presence of methoxy groups and heterocyclic rings suggests potential interactions with biological targets.

Molecular Properties

PropertyValue
Molecular Formula C21H16N2O5S
Molecular Weight 408.4 g/mol
CAS Number 946305-51-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines:

  • Cytotoxicity Against Leukemia Cells : A related compound demonstrated an IC50 value of 5 μM against K562 leukemia cells, indicating strong cytotoxic effects without harming normal cells .
  • Mechanism of Action : Research indicates that certain benzofuran derivatives can inhibit critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Antimicrobial Activity

The thiazole component in the structure may enhance the antimicrobial properties of the compound. Thiazole derivatives are often associated with antibacterial and antifungal activities:

  • In Vitro Studies : Compounds with similar structural features have been tested against various bacterial strains, showing promising results in inhibiting growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The following observations have been made regarding this compound:

  • Substituent Effects : The presence of methoxy groups at specific positions on the benzofuran ring appears to enhance biological activity.
  • Heterocyclic Influence : The thiazole ring contributes to the overall reactivity and interaction with biological targets, potentially increasing potency .

Study 1: Anticancer Activity Evaluation

A study evaluated a series of benzofuran derivatives for their anticancer properties using MTT assays on human breast cancer (MCF-7) cells. The results indicated that modifications in the benzofuran structure significantly influenced cytotoxicity levels:

CompoundIC50 (μM)Notes
Compound A10High cytotoxicity
Compound B25Moderate activity
Methyl derivative15Enhanced due to methoxy substitution

Study 2: Antimicrobial Efficacy

In another investigation, various thiazole-containing compounds were tested against pathogenic bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL
Pseudomonas aeruginosa20 μg/mL

These findings suggest that this compound could possess significant antimicrobial properties.

Properties

IUPAC Name

methyl 4-[[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-15-8-7-14-9-18(28-17(14)10-15)16-11-29-21(22-16)23-19(24)12-3-5-13(6-4-12)20(25)27-2/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLRMCYBRQLWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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